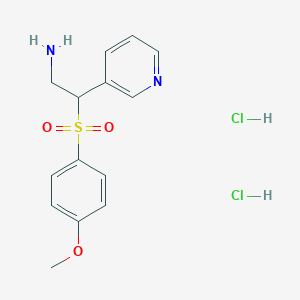

2-(4-Methoxybenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S.2ClH/c1-19-12-4-6-13(7-5-12)20(17,18)14(9-15)11-3-2-8-16-10-11;;/h2-8,10,14H,9,15H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPACMIXQEYYWCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. Biology: It serves as a tool in biochemical studies, including enzyme inhibition and receptor binding assays. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, altering their activity, and influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonyl- and pyridine-containing amines, which are frequently explored for their pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Dihydrochloride salts across analogs improve aqueous solubility, critical for in vivo bioavailability .

Structural Complexity and Applications :

- The imidazo-pyridine derivative (C₇H₁₃Cl₂N₃) exhibits fused heterocyclic architecture, favoring interactions with nucleic acids or kinases, unlike the sulfonyl-containing target compound .

- The oxadiazole-pyridine hybrid (C₉H₁₁Cl₂N₅O) highlights the role of rigid heterocycles in stabilizing ligand-receptor interactions, a feature absent in the target compound’s flexible ethanamine chain .

Synthetic Utility: The target compound’s sulfonyl group may enable covalent bonding strategies in drug design, contrasting with non-sulfonated analogs used as intermediates (e.g., in triazine synthesis) .

Research Findings and Limitations

- Inferred Pharmacological Potential: While direct studies on the target compound are lacking, sulfonamide derivatives are known for antimicrobial, antiviral, and anticancer activities. For example, metsulfuron methyl (a sulfonylurea herbicide) shares a sulfonyl-triazine backbone, suggesting possible enzyme inhibition mechanisms .

- Contradictions : emphasizes pyridin-3-yl ethanamine derivatives as FFAR1/FFAR4 modulators, but the addition of a sulfonyl group in the target compound may shift selectivity toward other targets (e.g., kinases or proteases) .

Notes

Data Gaps : Specific pharmacokinetic data (e.g., IC₅₀, LogP) for the target compound are unavailable in the provided evidence. Comparisons rely on structural analogs.

Synthetic Feasibility : The dihydrochloride salt form is synthetically accessible via procedures similar to those in (e.g., HCl treatment of freebase amines) .

Biological Activity

2-(4-Methoxybenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride is a compound of increasing interest in the scientific community due to its potential biological activities. This compound features a pyridine ring, a methoxybenzenesulfonyl group, and an amine group, making it a versatile molecule for various applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethanamine; dihydrochloride |

| Molecular Formula | C14H16Cl2N2O3S |

| Molecular Weight | 353.25 g/mol |

| CAS Number | 20173-24-4 |

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Anticancer Activity

Studies have indicated that compounds with similar structures exhibit significant anticancer properties. The sulfonamide group is known to enhance the interaction with biological targets involved in tumor growth. For instance, derivatives of sulfonamides have shown effectiveness in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.

2. Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of specific enzymes, particularly those involved in neurodegenerative diseases. Similar compounds have been shown to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition could provide therapeutic benefits in conditions such as Alzheimer's disease.

3. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. The presence of the pyridine ring and sulfonamide moiety is often associated with enhanced antibacterial properties against various pathogens.

Case Studies and Research Findings

Several research findings highlight the biological potential of this compound:

Case Study 1: Anticancer Activity

A study conducted on sulfonamide derivatives demonstrated that modifications to the sulfonamide group significantly affected their cytotoxicity against human cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth at low micromolar concentrations.

Case Study 2: Enzyme Inhibition

In a virtual screening study, compounds similar to 2-(4-Methoxybenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine were docked against AChE, revealing strong binding affinities due to hydrophobic interactions and hydrogen bonding with key active site residues. This suggests potential for development as a therapeutic agent for Alzheimer's disease.

Case Study 3: Antimicrobial Testing

In vitro tests showed that derivatives containing the methoxybenzenesulfonyl group exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.